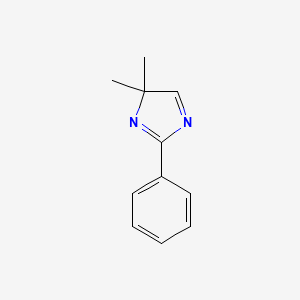
1,1,1-Trifluoroundec-10-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoroundec-10-en-2-one is an organic compound with the molecular formula C11H17F3O. It is a yellow to colorless oil with a boiling point of 60-62°C at 1.5 mmHg . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoroundec-10-en-2-one typically involves the introduction of a trifluoromethyl group into an organic substrate. One common method is the reaction of an appropriate alkene with trifluoroacetic acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often employs continuous synthesis methods. This involves the continuous introduction of raw materials into a reactor, followed by continuous extraction of the product. This method is efficient, reduces product loss, and enhances safety during large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoroundec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoroundec-10-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoroundec-10-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, affecting various biochemical pathways. This interaction can lead to changes in enzyme activity, protein function, and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoroethane: A simpler compound with similar trifluoromethyl functionality.
1,1,1-Trifluoropentane-2,4-dione: Another trifluoromethyl-containing compound with different reactivity.
1,1,1-Trifluoro-N-phenylmethanesulfonamide: A compound with both trifluoromethyl and sulfonamide groups
Uniqueness
1,1,1-Trifluoroundec-10-en-2-one is unique due to its longer carbon chain and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical functionalities .
Eigenschaften
Molekularformel |
C11H17F3O |
|---|---|
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
1,1,1-trifluoroundec-10-en-2-one |
InChI |
InChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h2H,1,3-9H2 |
InChI-Schlüssel |
UNKVGJRTMUVHAH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)


![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)




![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)


![4-Hydroxy-4-[4-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B14127056.png)

